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DCE_254

EZH2 inhibition Virtual screening PRC2 methyltransferase

DCE_254 is a structurally novel EZH2 inhibitor with a non-SAM-mimetic scaffold, offering a critical alternative to pyridone-based SAM-competitive inhibitors like GSK126 and tazemetostat. Its unique binding mode and validated IC50 (11 μM) make it an ideal tool for orthogonal target validation and SAR benchmarking. This chemotype is essential for studies where SAM-pocket inhibitors show confounding off-target effects. Ensure experimental integrity with a chemically distinct probe.

Molecular Formula C21H17N9OS
Molecular Weight 443.5 g/mol
Cat. No. B1669885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCE_254
SynonymsDCE_254;  DCE-254;  DCE 254;  DCE254; 
Molecular FormulaC21H17N9OS
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5
InChIInChI=1S/C21H17N9OS/c1-13-16-9-5-6-10-17(16)24-19(22-13)26-20-23-14(11-18(31)25-20)12-32-21-27-28-29-30(21)15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H2,22,23,24,25,26,31)
InChIKeyBPNPOVCTXJWVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCE_254 Procurement Guide: Novel Scaffold EZH2 Methyltransferase Inhibitor with Documented Differentiation from In-Class Analogs


DCE_254 (CAS: 673443-80-6) is a synthetic small molecule identified as a novel inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Unlike the SAM-competitive EZH2 inhibitors that dominate the field (e.g., GSK126 and its derivatives), DCE_254 was discovered via pharmacophore-based virtual screening and possesses a distinct non-SAM-mimetic chemical scaffold comprising a pyrimidinone core linked to quinazoline and tetrazole moieties [1]. It has been validated as a potent EZH2 inhibitor in biochemical assays and exhibits significant antiproliferative effects in lymphoma cell models, with its activity profile and structural novelty well documented in primary literature [1].

DCE_254 Differentiation: Why EZH2 Inhibitor Substitution is Not Trivial in Experimental Systems


Generic substitution within the EZH2 inhibitor class is scientifically unsound due to fundamental differences in molecular scaffolds, SAM-competitive versus non-competitive binding modes, and resultant selectivity and potency profiles. The majority of advanced EZH2 inhibitors, such as GSK126, EPZ-6438 (tazemetostat), and CPI-1205, are pyridone-based SAM-competitive inhibitors that bind to the S-adenosylmethionine (SAM) cofactor pocket of the SET domain [1]. DCE_254 represents a structurally divergent chemotype discovered via pharmacophore-based virtual screening with a distinct binding topology that may confer differential sensitivity across EZH2 mutants or cancer cell contexts [2]. Furthermore, SAR studies have demonstrated that even minor structural modifications to the DCE_254 scaffold—such as substitution at the quinazoline ring or alterations to the thiourea linker—produce dramatic shifts in methylation inhibitory activity ranging from <30% to 77% inhibition [3]. Consequently, replacing DCE_254 with a SAM-competitive EZH2 inhibitor or a structurally related analog without independent validation would introduce uncontrolled experimental variables, potentially invalidating comparative analyses and confounding mechanistic interpretations.

DCE_254 Quantitative Evidence Guide: Head-to-Head Comparisons and SAR Differentiation Data


DCE_254 vs. DCE_42: Direct Head-to-Head EZH2 Inhibitory Potency Comparison from Discovery Campaign

In the original discovery study, DCE_254 was evaluated alongside DCE_42—another hit compound identified from the same pharmacophore-based virtual screening campaign. Both compounds share the same novel non-SAM-mimetic chemotype, representing the most direct and scientifically meaningful comparator for DCE_254 [1]. EZH2 methyltransferase activity was measured using a radiometric assay in a biochemical system.

EZH2 inhibition Virtual screening PRC2 methyltransferase

DCE_254 Dual Activity Profile: EZH2 Inhibition vs. SAM-Mediated Methyltransferase Inhibition

Beyond its EZH2-specific inhibitory activity, DCE_254 also demonstrates inhibition of the SAM-mediated methyl transfer process—a functional readout that integrates target engagement and downstream catalytic activity [1]. The IC50 values for EZH2 inhibition and SAM-mediated methyltransferase inhibition are within the same order of magnitude and closely aligned.

SAM methyltransferase Biochemical inhibition Epigenetics

DCE_254 SAR Benchmark: Methylation Inhibition Rate as Reference for Analog Optimization

In a dedicated SAR study, 14 analogs of DCE_254 were synthesized and evaluated for H3K27 methylation inhibitory activity using a radioactive methylation inhibition assay. DCE_254 served as the benchmark reference compound, and one analog (Ⅵf) demonstrated improved activity relative to DCE_254 [1]. This provides a quantitative baseline for evaluating DCE_254 derivatives.

Structure-activity relationship Analog synthesis Methylation inhibition

DCE_254 Antiproliferative Efficacy in Lymphoma Cell Lines

DCE_254 exhibits significant antiproliferative activity against lymphoma cell lines, consistent with the established role of EZH2 in B-cell lymphoma pathogenesis [1]. While GSK126—the clinical-stage SAM-competitive EZH2 inhibitor—demonstrates subnanomolar biochemical potency against wild-type EZH2, its antiproliferative efficacy in lymphoma models is dependent on EZH2 mutational status, with mutant-selective sensitivity observed [2]. DCE_254 may offer an alternative chemotype for probing EZH2 dependency across a broader panel of lymphoma subtypes.

Antiproliferative activity Lymphoma Cancer cell models

DCE_254 Scaffold Differentiation from Clinical-Stage SAM-Competitive EZH2 Inhibitors

The majority of advanced EZH2 inhibitors (GSK126, tazemetostat/EPZ-6438, CPI-1205) share a pyridone-based core that mimics the SAM cofactor and competes for the SAM-binding pocket of the EZH2 SET domain [1]. DCE_254, by contrast, was identified through pharmacophore-based virtual screening and bears a pyrimidinone-quinazoline-tetrazole scaffold that is structurally dissimilar to SAM-mimetic inhibitors [2].

Scaffold novelty SAM-competitive inhibitors EZH2 inhibitor classes

DCE_254 Physicochemical Identity and Purity Specifications

DCE_254 is a chemically well-defined entity with a full IUPAC name, CAS registry number, molecular formula, and structural characterization available. The compound is available from multiple vendors at purities ≥98%, with recommended storage conditions and solubility parameters established [1]. The systematic chemical name enables unambiguous identification and cross-referencing across databases and literature sources.

Chemical identity Quality control Analytical characterization

DCE_254 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Tool Compound for EZH2-Dependent Epigenetic Studies Requiring a Non-SAM-Mimetic Chemotype

DCE_254 is optimally deployed as a tool compound when researchers require an EZH2 inhibitor that is structurally and mechanistically distinct from the SAM-competitive pyridone class (e.g., GSK126, tazemetostat). Its novel pyrimidinone-quinazoline-tetrazole scaffold, discovered via pharmacophore-based screening [1], provides an orthogonal chemical probe for validating EZH2-dependent phenotypes. In experimental systems where SAM-competitive inhibitors exhibit confounding off-target effects due to cofactor pocket binding across multiple methyltransferases, DCE_254 offers a structurally divergent alternative for distinguishing on-target EZH2 effects from broader methyltransferase inhibition. This application is directly supported by the scaffold classification evidence established in Section 3 [1][2].

Benchmark Reference Compound for Structure-Activity Relationship (SAR) Studies of Novel EZH2 Inhibitor Analogs

DCE_254 serves as an ideal benchmark reference compound for SAR campaigns aimed at optimizing non-SAM-mimetic EZH2 inhibitors. Its methylation inhibition rate (67% in H3K27me radioactive assays) provides a defined baseline against which newly synthesized analogs can be quantitatively compared [1]. The SAR study by Zhang (2020) demonstrates that 14 DCE_254 analogs exhibit a range of inhibitory activities from less than 67% to 77%, establishing DCE_254 as a mid-range reference point within its chemotype series. This enables researchers to benchmark whether synthetic modifications improve or diminish activity relative to the parent scaffold. This application derives directly from the SAR benchmark evidence presented in Section 3 [1].

Lead Compound for Virtual Screening and Pharmacophore Model Refinement

Given that DCE_254 itself was discovered through pharmacophore-based virtual screening and possesses a scaffold distinct from known EZH2 inhibitors at the time of its identification [1], it represents an excellent starting point for computational chemists seeking to refine pharmacophore models for non-SAM-mimetic EZH2 inhibition. The compound's experimentally validated EZH2 IC50 (11 μM) [1] provides a quantitative anchor for training or validating virtual screening algorithms. Researchers developing next-generation pharmacophore hypotheses or machine learning models for EZH2 inhibitor discovery can utilize DCE_254's structural and activity data to expand the chemical space explored beyond SAM-mimetic scaffolds. This scenario is grounded in the dual activity profile and scaffold novelty evidence from Section 3 [1].

Positive Control for EZH2 Biochemical Assays in Hyper methylation-Focused Cancer Research

DCE_254 is suitable as a positive control compound in biochemical assays designed to measure EZH2 methyltransferase activity, particularly in hypermethylation-related cancer research contexts. Its validated IC50 values for both EZH2 inhibition (11 μM) and SAM-mediated methyl transfer (10.3 μM) [1] provide reliable reference points for assay calibration and inter-experiment normalization. Researchers studying cancers characterized by aberrant H3K27 trimethylation—including certain lymphomas, breast, and prostate cancers—can employ DCE_254 as a characterized inhibitor with documented activity in lymphoma cell models. This application is directly supported by the dual activity profile evidence and lymphoma antiproliferative activity data in Section 3 [1].

Technical Documentation Hub

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